molecular formula C12H7BrS B1267234 2-Bromodibenzothiophene CAS No. 22439-61-8

2-Bromodibenzothiophene

Cat. No. B1267234
CAS RN: 22439-61-8
M. Wt: 263.15 g/mol
InChI Key: IJICRIUYZZESMW-UHFFFAOYSA-N
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Description

Dibenzothiophenes are a group of sulfur-containing organic compounds characterized by a thiophene ring fused to two benzene rings. These compounds are significant in various fields, including pharmaceuticals, materials science, and environmental science. They exhibit unique physical and chemical properties due to the presence of the sulfur atom and the aromatic system, making them subjects of extensive research.

Synthesis Analysis

The synthesis of dibenzothiophenes and their derivatives, such as 2-Bromodibenzothiophene, often involves strategies like C–S cross-coupling reactions of corresponding mercaptobenzazoles with electrophilic coupling partners. This method is valued for its broad substrate scope, high generality, and satisfactory yield of products, making it an attractive approach for constructing various dibenzothiophene derivatives (Vessally et al., 2018).

Scientific Research Applications

Polymer Synthesis

2-Bromodibenzothiophene has been utilized in polymer synthesis. One study involved the preparation of a monomer with a dibenzothiophene moiety, 2-vinyldibenzothiophene, through Ni-catalyzed cross-coupling reaction with vinyl bromide. This was used for radical homopolymerization and copolymerization with styrene, achieving high yields and increasing thermal stability with the content of the dibenzothiophene unit (Shimomura et al., 1997). Additionally, living anionic polymerization of 2-vinyldibenzothiophene, synthesized from 2-bromodibenzothiophene, resulted in polymers with narrow molecular weight distribution and predictable molecular weight (Ávila-Ortega & Vázquez-Torres, 2007).

Chemical Synthesis

2-Bromodibenzothiophene has been instrumental in the synthesis of various chemical compounds. For instance, substitution reactions involving 4-methyldibenzothiophene produced 2-substituted products (Campaigne, Hewitt, & Ashby, 1969). Moreover, novel dibenzothiophen amino acid and cyclophane derivatives were produced, targeting the development of antibacterial compounds (Bremner et al., 2000).

Sensor Development

In the development of sensors, a “turn-on” fluorescent sensor based on rhodamine and 2-amino-6-bromobenzothiazol was synthesized, demonstrating selective response for Hg(II) and Cu(II) (Rasheed et al., 2019).

Pharmaceutical Chemistry

2-Bromodibenzothiophene has been used in pharmaceutical chemistry, such as in one-pot synthesis of aminated benzo-fused heterocycles and N-substituted dibenzothiophenes via copper-catalyzed Ullmann Type Reaction (Alelaiwi & McKee, 2021).

Environmental Science

In environmental science, photochemical decomposition of polybrominated diphenyl ether congeners in methanol/water was studied, highlighting the degradation process influenced by bromine substituents, which is relevant to understanding the environmental fate of such compounds (Eriksson et al., 2004).

Safety And Hazards

2-Bromodibenzothiophene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes .

Future Directions

As an intermediate in the synthesis of organic semiconductor molecules, 2-Bromodibenzothiophene has potential applications in the development of devices used in OLED, OFET, and OPV . It can also be used as a raw material and pharmaceutical intermediate in drug discovery and industrial production synthesis . The future directions of 2-Bromodibenzothiophene could involve exploring its potential applications in these areas.

properties

IUPAC Name

2-bromodibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJICRIUYZZESMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305909
Record name 2-Bromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromodibenzothiophene

CAS RN

22439-61-8
Record name 22439-61-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172586
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromodibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80305909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dibenzothiophene (15 g, 79.9 mmol) was dissolved in 1.5 L chloroform. To the solution, bromine (12.76 g, 79.9 mmol) was added dropwise. The reaction mixture was vigorously stirring for 2 days at room temperature and then treated with sodium sulfite water solution. The organic phase was evaporated to give a white solid which has 48% unreacted dibenzothiophene, 50% 2-bromodibenbzothiophene and less 2% 2,8-dibromodibenzothiophene based on GC-MS and HPLC results. The mixture was repeatedly recrystallized with ethyl acetate to get pure 2-bromodibenzothiophene.
Quantity
15 g
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1.5 L
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12.76 g
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sodium sulfite water
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2-bromodibenbzothiophene
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Synthesis routes and methods II

Procedure details

To a stirred, cold solution (0° C.) of 275 g. of dibenzothiophene in 1 liter of chloroform is added over 30 minutes 253 g. of bromine in 500 ml. of chloroform. After sixteen hours of stirring the mixture is heated to its reflux temperature and maintained at reflux for about 30 minutes. The mixture is then evaporated, and 900 ml. of ethanol are added to the residue. The white solid collected by filtration is 2-bromodibenzothiophene, m.p. 112°-116° C.
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Synthesis routes and methods III

Procedure details

15 g (79.9 mmol) dibenzothiophene was dissolved in 1.5 L chloroform. To the solution, 12.76 g (79.9 mmol) bromine was added dropwise. The reaction mixture was vigorously stirred for 2 days at room temperature and then treated with sodium sulfite water solution. The organic phase was evaporated to give a white solid which has 48% unreacted dibenzothiophene, 50% 2-bromodibenbzothiophene and ˜less 2% 2,8-dibromodibenzothiophene based on GC-MS and HPLC results. The mixture was repeatedly recrystallized with ethyl acetate to get pure 2-bromodibenzothiophene.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
12.76 g
Type
reactant
Reaction Step Two
Name
sodium sulfite water
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromodibenzothiophene
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2-Bromodibenzothiophene
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2-Bromodibenzothiophene
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2-Bromodibenzothiophene
Reactant of Route 6
2-Bromodibenzothiophene

Citations

For This Compound
84
Citations
H Gilman, RK Ingham - Journal of the American Chemical Society, 1953 - ACS Publications
… The preparation oí 2-bromodibenzothiophene-5dioxide has been reported by Courtot,2 the compound being obtained by oxidation ot 2-bromodibenzothiophene with potassium …
Number of citations: 5 pubs.acs.org
O Shimomura, T Sato, I Tomita, M Suzuki… - Reactive and Functional …, 1999 - Elsevier
… A novel monomer having a dibenzothiophene moiety, ie 2-(p-vinylbenzyl)dibenzothiophene (1) was prepared by the Ni-catalyzed coupling reaction of 2-bromodibenzothiophene with …
Number of citations: 8 www.sciencedirect.com
M HORI, T KATAOKA, H SHIMIZU… - Chemical and …, 1974 - jstage.jst.go.jp
… 2-Bromodibenzothio— phene15) was oxydized by HzO2 to form 2-bromodibenzothiophene 5,5-dioxide (6), in which the bromo group at 2 position was activated. By the condensation of …
Number of citations: 10 www.jstage.jst.go.jp
O Shimomura, T Sato, I Tomita… - Journal of Polymer …, 1997 - Wiley Online Library
… moiety, 2-vinyldibenzothiophene (1), was prepared by the Ni-catalyzed cross-coupling reaction of vinyl bromide with the Grignard reagent of 2-bromodibenzothiophene. The radical …
Number of citations: 28 onlinelibrary.wiley.com
SH Alelaiwi, JR McKee - ACS omega, 2021 - ACS Publications
… Next, we explored the substrate scope of this methodology by coupling 2-bromodibenzothiophene 1a with a variety of amines (2b–m). As shown in Scheme 3, it was found that coupling …
Number of citations: 6 pubs.acs.org
E Campaigne, L Hewitt, J Ashby - Journal of Heterocyclic …, 1969 - Wiley Online Library
… A similar reaction was observed with 2-bromodibenzothiophene (5). The structure of VI was established by elemental analysis and the determination of its mass spectrum as well as …
Number of citations: 47 onlinelibrary.wiley.com
H Gilman, DL Esmay - Journal of the American Chemical Society, 1953 - ACS Publications
… With 2-bromodibenzothiophene only biphenyl was … Raney Nickel Cleavage of 2-Bromodibenzothiophene.— A mixture of 1.3 g.(0.005 mole) of 2-bromodibenzothiophene, about 18 g. …
Number of citations: 60 pubs.acs.org
A Avila‐Ortega… - Journal of Polymer Science …, 2007 - Wiley Online Library
… The monomer 2-vinyldibenzothiophene was prepared by the Ni-catalyzed cross-coupling reaction of vinyl bromide with the Grignard reagent of 2-bromodibenzothiophene,14, 15 which …
Number of citations: 7 onlinelibrary.wiley.com
AW Myers, WD Jones - Organometallics, 1996 - ACS Publications
… Reaction of 1 with 2-Bromodibenzothiophene. Thermolysis of 40 mg (0.10 mmol) of 1 in dry C 6 D 12 (∼1 mL) with 50 mg (0.20 mmol) of 2-bromodibenzothiophene at 65 C for 36 h in …
Number of citations: 86 pubs.acs.org
JT Petroff II, RD McCulla - Tetrahedron Letters, 2016 - Elsevier
… It was employed after the failure of Entry 5, which had previously been employed successfully on 2-bromodibenzothiophene. Entries 1–4 showed little success except with the second …
Number of citations: 8 www.sciencedirect.com

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